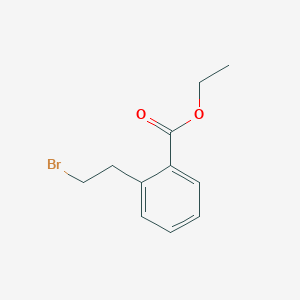

Ethyl 2-(2-Bromoethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-bromoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)10-6-4-3-5-9(10)7-8-12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAWHAYBJQQBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-(2-Bromoethyl)benzoate CAS number and properties

An In-depth Technical Guide to Ethyl 2-(2-Bromoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable intermediate in organic synthesis, playing a crucial role in the development of a variety of pharmaceutical compounds and fine chemicals.[1] Its bifunctional nature, containing both an ester and a bromoethyl group, allows for diverse chemical transformations, making it a versatile building block for complex molecular architectures.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and key applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 179994-91-3 | [2][3] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2] |

| Molecular Weight | 257.12 g/mol | [1][2] |

| Appearance | Pale yellow oil | [4] |

| Purity | ≥95% | [1][2] |

| Storage | Room temperature, dry | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3,4-dihydro-1H-2-benzopyran-1-one with phosphorus tribromide and bromine, followed by treatment with ethanol.[4]

Step 1: Bromination of 3,4-dihydro-1H-2-benzopyran-1-one

-

To a solution of 3,4-dihydro-1H-2-benzopyran-1-one (1.5 g, 10.0 mmol) in carbon tetrachloride (15 mL) cooled in an ice-water bath, slowly add phosphorus tribromide (1.05 mL, 11.0 mmol) and bromine (0.62 mL, 12 mmol).[4]

-

The mixture is then stirred at room temperature for 16 hours.[4]

-

The resulting orange suspension is stirred at 60°C for 3 hours.[4]

Step 2: Ethanolysis

-

The red mixture is cooled down, and ethanol (10 mL) is slowly added at 0°C.[4]

-

The reaction mixture is stirred for one hour.[4]

Step 3: Work-up and Purification

-

The reaction mixture is partitioned between dichloromethane (50 mL) and water (20 mL).[4]

-

The organic phase is separated, washed with brine (10 mL), dried over sodium sulfate, and concentrated under reduced pressure.[4]

-

The residue is purified by silica chromatography, eluting with a mixture of ethyl acetate and heptanes (0 to 10%) to afford this compound (2.0 g, 78% yield) as a pale yellow oil.[4]

¹H NMR Data (300 MHz, CDCl₃): δ 1.41 (t, J=6.9 Hz, 3H), 3.50 (t, J=6.9 Hz, 2H), 3.64 (t, J=6.9 Hz, 2H), 4.38 (q, J=6.9 Hz, 2H), 7.27-7.39 (m, 2H), 7.45 (t, J=7.5 Hz, 1H), 7.96 (d, J=7.5 Hz, 1H).[4]

A patent also describes a synthesis method for the related compound, 2-(2-bromoethyl)benzoic acid methyl ester, starting from 2-formyl benzoic acid methyl ester. This multi-step process involves a Wittig reaction, hydroboration-oxidation, and finally bromination.

Applications in Research and Drug Development

This compound serves as a key starting material in the synthesis of various biologically active molecules.

-

Heterocyclic Compounds: It is commonly employed in the development of heterocyclic compounds, such as indoles and other bioactive ring systems.[1]

-

Pharmaceuticals: This compound is utilized in the synthesis of local anesthetics and anti-inflammatory agents due to its ability to serve as a building block for more complex molecules.[1]

The reactivity of the bromo and ester functional groups allows for a range of further transformations, including nucleophilic substitution and cyclization reactions, making it a versatile tool for medicinal chemists and drug development professionals.[1]

Visualizations

Caption: Synthetic workflow for this compound.

References

Physical and chemical properties of Ethyl 2-(2-Bromoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 2-(2-Bromoethyl)benzoate, a versatile reagent in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical research.

Core Physical and Chemical Properties

This compound is a pale yellow oil that serves as a key intermediate in various synthetic pathways. Its molecular structure, featuring both an ester and a bromoethyl group, allows for a range of chemical transformations.

Table 1: Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 179994-91-3 | |

| Molecular Formula | C₁₁H₁₃BrO₂ | |

| Molecular Weight | 257.12 g/mol | |

| Appearance | Pale yellow oil |

Table 2: Spectroscopic Data

| Type | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.96 (d, J=7.5 Hz, 1H), 7.45 (t, J=7.5 Hz, 1H), 7.27-7.39 (m, 2H), 4.38 (q, J=6.9 Hz, 2H), 3.64 (t, J=6.9 Hz, 2H), 3.50 (t, J=6.9 Hz, 2H), 1.41 (t, J=6.9 Hz, 3H) |

Experimental Protocols

Synthesis of this compound from 3,4-dihydro-1H-2-benzopyran-1-one

This protocol details the synthesis of this compound from 3,4-dihydro-1H-2-benzopyran-1-one.

Materials:

-

3,4-dihydro-1H-2-benzopyran-1-one (1.5 g, 10.0 mmol)

-

Carbon tetrachloride (15 mL)

-

Phosphorus tribromide (1.05 mL, 11.0 mmol)

-

Bromine (0.62 mL, 12 mmol)

-

Ethanol (10 mL)

-

Dichloromethane (50 mL)

-

Water (20 mL)

-

Brine (10 mL)

-

Sodium sulfate

-

Silica for chromatography

-

Ethyl acetate

-

Heptanes

Procedure:

-

A solution of 3,4-dihydro-1H-2-benzopyran-1-one in carbon tetrachloride is cooled in an ice-water bath.

-

Phosphorus tribromide and bromine are slowly added to the cooled solution.

-

The mixture is stirred at room temperature for 16 hours.

-

The resulting orange suspension is then heated to 60°C and stirred for 3 hours.

-

The red mixture is cooled, and ethanol is slowly added at 0°C.

-

The reaction mixture is stirred for one hour.

-

The mixture is partitioned between dichloromethane and water.

-

The organic phase is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

The residue is purified by silica chromatography, eluting with a mixture of ethyl acetate and heptanes (0 to 10%) to yield this compound as a pale yellow oil (2.0 g, 78% yield).

Chemical Reactivity and Potential Applications

The presence of the bromoethyl group makes this compound a valuable substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of the 2-(ethoxycarbonyl)phenethyl moiety into various molecules.

One significant application is its potential use in intramolecular cyclization reactions to form heterocyclic compounds. For instance, treatment with a suitable base could lead to the formation of isochroman-1-one. This type of reaction is fundamental in the synthesis of various natural products and pharmaceutical agents.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Properties, reactivity, and applications of the compound.

An In-depth Structural Analysis and Characterization of Ethyl 2-(2-Bromoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of Ethyl 2-(2-Bromoethyl)benzoate, a key intermediate in various synthetic applications. This document details the compound's physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Core Data Presentation

A summary of the essential quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 179994-91-3 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.12 g/mol | [1] |

| Appearance | Pale yellow oil |

| Spectroscopic Data | Value | Reference |

| ¹H NMR (300 MHz, CDCl₃) | See Table 2 for detailed assignments | [1] |

| ¹³C NMR (Predicted) | See Table 3 for predicted chemical shifts | |

| IR (Predicted) | See Table 4 for predicted absorption bands | |

| Mass Spec (Predicted) | See Table 5 for predicted fragmentation |

Structural and Spectroscopic Analysis

The structural integrity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.41 | triplet | 3H | -OCH₂CH₃ |

| 3.50 | triplet | 2H | -CH₂Br |

| 3.64 | triplet | 2H | Ar-CH₂- |

| 4.38 | quartet | 2H | -OCH₂CH₃ |

| 7.27-7.39 | multiplet | 2H | Aromatic CH |

| 7.45 | triplet | 1H | Aromatic CH |

| 7.96 | doublet | 1H | Aromatic CH |

¹³C NMR Spectroscopy (Predicted)

Note: Experimental data was not available. The following are predicted chemical shifts.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Assignment |

| 14.2 | -OCH₂CH₃ |

| 32.5 | -CH₂Br |

| 37.1 | Ar-CH₂- |

| 61.0 | -OCH₂CH₃ |

| 127.5 | Aromatic CH |

| 128.9 | Aromatic CH |

| 130.8 | Aromatic C (quat) |

| 131.5 | Aromatic CH |

| 132.1 | Aromatic CH |

| 140.2 | Aromatic C (quat) |

| 167.0 | C=O (Ester) |

Infrared (IR) Spectroscopy (Predicted)

Note: Experimental data was not available. The following are predicted key absorption bands.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050-2850 | C-H stretch (aromatic and aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~680 | C-Br stretch |

Mass Spectrometry (MS) (Predicted)

Note: Experimental data was not available. The following are predicted major fragmentation peaks.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Ratio | Predicted Fragment Ion |

| 256/258 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 211/213 | [M - OCH₂CH₃]⁺ |

| 177 | [M - Br]⁺ |

| 149 | [M - Br - C₂H₄]⁺ |

| 133 | [C₉H₉O]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is as follows:

Materials:

-

3,4-dihydro-1H-isochromen-1-one

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile)

-

Ethanol (absolute)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Heptane

Procedure:

-

Bromination: To a solution of 3,4-dihydro-1H-isochromen-1-one in a suitable solvent, add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN. Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Esterification: Concentrate the dried organic layer under reduced pressure. Dissolve the crude bromo-intermediate in absolute ethanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture until the esterification is complete (monitored by TLC).

-

Purification: Remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in heptane as the eluent to afford pure this compound as a pale yellow oil.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Logical Relationship of Spectroscopic Data

The following diagram outlines the logical relationship between the different spectroscopic data points in confirming the structure of this compound.

References

Synthesis pathways for Ethyl 2-(2-Bromoethyl)benzoate

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-Bromoethyl)benzoate

This technical guide provides a detailed overview of the primary synthesis pathways for this compound, a key intermediate in various chemical and pharmaceutical applications. The information is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data, and visual representations of the synthetic routes.

A prevalent and efficient method for synthesizing this compound proceeds via the bromination and subsequent ethanolysis of Isochroman-1-one (also known as 3,4-dihydro-1H-2-benzopyran-1-one).[1] This two-stage, one-pot reaction offers a direct route to the target compound.

Reaction Scheme:

References

A Technical Guide to the Synthesis of Ethyl 2-(2-Bromoethyl)benzoate

This technical guide provides a comprehensive overview of the primary synthetic route for Ethyl 2-(2-Bromoethyl)benzoate, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Synthetic Pathways Overview

The synthesis of this compound can be efficiently achieved through the bromination and subsequent ethanolysis of isochroman-1-one. An alternative, though more complex, pathway involves a multi-step synthesis starting from 2-formyl benzoic acid methyl ester to yield the corresponding methyl ester, which could potentially be adapted for the ethyl ester. This guide will focus on the more direct and higher-yielding route from isochroman-1-one.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthetic route to this compound.

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Purity/Characterization | Reference |

| 3,4-dihydro-1H-2-benzopyran-1-one (isochroman-1-one) | 1. Bromine (Br₂) 2. Phosphorus tribromide (PBr₃) 3. Ethanol (EtOH) | Carbon tetrachloride (CCl₄) | Step 1: 20-60°C, 19 hours Step 2: 0°C, 1 hour | 78% | ¹H NMR | [1] |

Experimental Protocol

Synthesis of this compound from 3,4-dihydro-1H-2-benzopyran-1-one [1]

This protocol details the two-stage synthesis of this compound from 3,4-dihydro-1H-2-benzopyran-1-one.

Materials:

-

3,4-dihydro-1H-2-benzopyran-1-one (1.5 g, 10.0 mmol)

-

Phosphorus tribromide (1.05 mL, 11.0 mmol)

-

Bromine (0.62 mL, 12 mmol)

-

Carbon tetrachloride (15 mL)

-

Ethanol (10 mL)

-

Dichloromethane (50 mL)

-

Water (20 mL)

-

Brine (10 mL)

-

Sodium sulfate

-

Silica gel for chromatography

-

Ethyl acetate

-

Heptanes

Procedure:

-

A solution of 3,4-dihydro-1H-2-benzopyran-1-one (1.5 g, 10.0 mmol) in carbon tetrachloride (15 mL) is prepared in a suitable reaction vessel and cooled in an ice-water bath.

-

Phosphorus tribromide (1.05 mL, 11.0 mmol) and bromine (0.62 mL, 12 mmol) are slowly added to the cooled solution.

-

The reaction mixture is then stirred at room temperature for 16 hours, resulting in an orange suspension.

-

The suspension is heated to 60°C and stirred for an additional 3 hours, at which point the mixture turns red.

-

After cooling the mixture, ethanol (10 mL) is slowly added at 0°C, which is an exothermic process. The resulting orange solution is stirred for one hour.

-

The reaction mixture is partitioned between dichloromethane (50 mL) and water (20 mL).

-

The organic phase is separated, washed with brine (10 mL), dried over sodium sulfate, and concentrated under reduced pressure.

-

The residue is purified by silica chromatography, eluting with a gradient of 0% to 10% ethyl acetate in heptanes to yield this compound (2.0 g, 78% yield) as a pale yellow oil.

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃): δ 1.41 (t, J=6.9 Hz, 3H), 3.50 (t, J=6.9 Hz, 2H), 3.64 (t, J=6.9 Hz, 2H), 4.38 (q, J=6.9 Hz, 2H), 7.27-7.39 (m, 2H), 7.45 (t, J=7.5 Hz, 1H), 7.96 (d, J=7.5 Hz, 1H).[1]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from isochroman-1-one.

Caption: Synthetic workflow for this compound.

Alternative Synthetic Approach

References

A Comprehensive Technical Guide to the Reactivity of the Bromoethyl Group in Ethyl 2-(2-Bromoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-bromoethyl)benzoate is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a primary alkyl bromide ortho to an ethyl ester on a benzene ring, provides a unique platform for a variety of chemical transformations. The reactivity of the bromoethyl group is central to its utility as a synthetic intermediate. This technical guide provides an in-depth analysis of the chemical behavior of this functional group, focusing on nucleophilic substitution, elimination, and intramolecular cyclization reactions. Detailed experimental protocols, quantitative data, and logical diagrams are presented to offer a comprehensive resource for researchers in the field.

Introduction

This compound possesses a primary alkyl halide, the bromoethyl group, which is the primary locus of its reactivity. The bromine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. The close proximity of the ethyl benzoate group can influence the reaction pathways, either through steric hindrance or by participating in intramolecular reactions. This compound serves as a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents like indoles, local anesthetics, and anti-inflammatory drugs.[1][2] Understanding the factors that govern the reactivity of the bromoethyl group is crucial for its effective utilization in multi-step syntheses.

Synthesis of this compound

The synthesis of this compound can be achieved from 3,4-dihydro-1H-2-benzopyran-1-one. The process involves a ring-opening reaction followed by esterification.[3]

Experimental Protocol

Reaction: Synthesis of this compound from 3,4-dihydro-1H-2-benzopyran-1-one.[3]

Materials:

-

3,4-dihydro-1H-2-benzopyran-1-one

-

Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 3,4-dihydro-1H-2-benzopyran-1-one (1.5 g, 10 mmol) in carbon tetrachloride (15 mL) is cooled in an ice-water bath.

-

Phosphorus tribromide (1.05 mL, 11.0 mmol) and bromine (0.62 mL, 12 mmol) are slowly added to the cooled solution.

-

The mixture is stirred at room temperature for 16 hours.

-

The resulting orange suspension is then heated to 60°C and stirred for 3 hours.

-

After cooling the red mixture, ethanol (10 mL) is slowly added at 0°C.

-

The reaction mixture (now an orange solution) is stirred for one hour.

-

The mixture is partitioned between dichloromethane (50 mL) and water (20 mL).

-

The organic phase is separated, washed with brine (10 mL), dried over sodium sulfate, and concentrated under reduced pressure.

-

The residue is purified by silica chromatography (eluting with 0% to 10% ethyl acetate in heptanes) to yield the final product.

Synthesis Data

| Parameter | Value | Reference |

| Starting Material | 3,4-dihydro-1H-2-benzopyran-1-one | [3] |

| Key Reagents | PBr₃, Br₂, EtOH | [3] |

| Solvent | Carbon tetrachloride | [3] |

| Reaction Time | 20 hours | [3] |

| Reaction Temperature | 0°C to 60°C | [3] |

| Yield | 78% | [3] |

| Product Appearance | Pale yellow oil | [3] |

Core Reactivity of the Bromoethyl Group

The bromoethyl group in this compound is a primary alkyl halide, which predisposes it to certain types of reactions. The main pathways for its transformation are nucleophilic substitution (predominantly S_N2), base-induced elimination (E2), and intramolecular cyclization.

Caption: Primary reaction pathways for this compound.

Nucleophilic Substitution (S_N2) Reactions

Due to the unhindered nature of the primary carbon bearing the bromine atom, the bromoethyl group readily undergoes bimolecular nucleophilic substitution (S_N2) reactions.[4] This is a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon, and the bromide ion is displaced.[4] A wide variety of nucleophiles can be employed to introduce new functional groups.[5]

Key Factors for S_N2:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they solvate the cation of the nucleophilic salt but not the anion, thus enhancing nucleophilicity.

-

Steric Hindrance: The primary nature of the alkyl halide minimizes steric hindrance, favoring the S_N2 pathway.[6]

Table of Representative S_N2 Reactions:

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | NaOH | Alcohol |

| Alkoxide | NaOEt | Ether |

| Cyanide | NaCN | Nitrile |

| Azide | NaN₃ | Azide |

| Amine | NH₃, RNH₂ | Amine |

| Thiolate | NaSH | Thiol |

| Carboxylate | RCOONa | Ester |

Elimination (E2) Reactions

While S_N2 is often the dominant pathway for primary alkyl halides, elimination reactions can occur, particularly under specific conditions. The E2 (bimolecular elimination) mechanism is favored by the use of strong, sterically hindered bases.[7][8][9] In this concerted reaction, the base abstracts a proton from the β-carbon while the C-Br bond breaks, forming an alkene.[10]

Factors Favoring E2 over S_N2:

-

Base Strength: Strong bases are required for E2.[8]

-

Steric Hindrance: Bulky bases (e.g., potassium tert-butoxide) are poor nucleophiles but effective bases, thus favoring elimination.[6][9]

-

Temperature: Higher temperatures generally favor elimination over substitution.[7]

The product of E2 elimination would be ethyl 2-vinylbenzoate.

Caption: Factors influencing the competition between S_N2 and E2 reactions.

Intramolecular Cyclization

The ortho-disubstituted pattern of this compound allows for intramolecular reactions. Treatment with a suitable base can promote an intramolecular S_N2 reaction, where the enolate of the ester acts as the nucleophile, attacking the bromoethyl group. This type of reaction is a powerful method for constructing cyclic compounds. For instance, related compounds like 1-bromo-2-(2-bromoethyl)benzene can undergo intramolecular cyclization upon treatment with n-butyllithium to form benzocyclobutene.[11] While the mechanism would differ for the title compound, it highlights the potential for intramolecular reactions.

Applications in Drug Development

The reactivity of the bromoethyl group is instrumental in the synthesis of various pharmaceutical agents. Its ability to act as a versatile electrophile allows for the construction of complex molecular scaffolds.

-

Heterocycle Synthesis: The compound is a key precursor for building heterocyclic ring systems, which are prevalent in many drug molecules.[1]

-

Pharmacophore Introduction: The 2-phenethyl moiety, which can be derived from this compound, is an essential part of the pharmacophore for certain central nervous system (CNS) medications, including some antidepressants and anxiolytics.[12]

-

Lead Optimization: In drug discovery, the bromoethyl group allows for the facile introduction of various substituents, enabling chemists to perform structure-activity relationship (SAR) studies and optimize lead compounds.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a reaction involving this compound, such as a nucleophilic substitution.

Caption: General experimental workflow for reactions of the title compound.

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its bromoethyl group. The primary alkyl halide structure strongly favors S_N2 reactions with a wide range of nucleophiles, providing a reliable method for introducing diverse functional groups. However, by carefully selecting reaction conditions, such as employing strong, sterically hindered bases and elevated temperatures, E2 elimination can be induced. Furthermore, the potential for intramolecular cyclization adds another dimension to its synthetic utility. This understanding of the competing reaction pathways is essential for medicinal chemists and researchers aiming to leverage this compound in the synthesis of novel therapeutics and complex organic molecules.

References

- 1. This compound [myskinrecipes.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homework.study.com [homework.study.com]

- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. home.iitk.ac.in [home.iitk.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tmv.ac.in [tmv.ac.in]

- 11. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]

- 12. bloomtechz.com [bloomtechz.com]

Spectroscopic Analysis of Ethyl 2-(2-Bromoethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-(2-Bromoethyl)benzoate (CAS No. 179994-91-3). Due to the limited availability of a complete public experimental dataset for this specific compound, this guide incorporates available experimental data, supplemented with data from structurally similar compounds for comparative analysis. This approach offers valuable insights for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Introduction

This compound is a substituted aromatic ester of significant interest in organic synthesis, serving as a versatile intermediate in the preparation of various pharmaceutical and fine chemical entities. Its molecular structure, featuring an ethyl ester and a bromoethyl substituent on the benzene ring, allows for a range of chemical transformations. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in subsequent reactions. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the available and inferred spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental ¹H NMR data for this compound is available and provides distinct signals for the protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.96 | d | 7.5 | 1H | Ar-H |

| 7.45 | t | 7.5 | 1H | Ar-H |

| 7.27-7.39 | m | - | 2H | Ar-H |

| 4.38 | q | 6.9 | 2H | -OCH₂CH₃ |

| 3.64 | t | 6.9 | 2H | Ar-CH₂- |

| 3.50 | t | 6.9 | 2H | -CH₂Br |

| 1.41 | t | 6.9 | 3H | -OCH₂CH₃ |

Source: ChemicalBook.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (ester) |

| ~128-140 | Aromatic Carbons |

| ~61 | -OCH₂CH₃ |

| ~35 | Ar-CH₂- |

| ~30 | -CH₂Br |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule and by comparison with spectra of similar aromatic esters.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O (ester) stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~680 | Strong | C-Br stretch |

Mass Spectrometry (MS)

A mass spectrum for the isomeric compound 2-Bromoethyl benzoate provides insight into the likely fragmentation pattern of this compound. The molecular weight of this compound is 257.12 g/mol . The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Structure |

| 256/258 | [M]⁺ (Molecular ion) |

| 211/213 | [M - OCH₂CH₃]⁺ |

| 179 | [M - Br]⁺ |

| 149 | [M - CH₂CH₂Br]⁺ |

| 121 | [C₆H₄CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of around 220 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid or a low-melting solid at room temperature, a thin film is prepared by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or, more commonly, through a gas chromatograph (GC-MS) for separation and analysis.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule, which induces fragmentation and provides a characteristic fingerprint.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a comprehensive, albeit partially predictive, overview of the spectroscopic data for this compound. The provided ¹H NMR data, along with the comparative data for ¹³C NMR, IR, and MS, offer a solid foundation for researchers working with this compound. The detailed experimental protocols and the workflow visualization further aid in the practical application of these spectroscopic techniques for the unambiguous identification and characterization of this compound and its derivatives in a research and development setting.

References

Solubility Profile of Ethyl 2-(2-Bromoethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 2-(2-Bromoethyl)benzoate in common organic solvents. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this guide synthesizes qualitative information from closely related analogs and general principles of organic chemistry. It also includes a detailed experimental protocol for determining solubility and a representative synthesis workflow.

Solubility of this compound

This compound, an ester, is expected to exhibit solubility behavior characteristic of its functional group and overall molecular structure. Generally, esters like ethyl benzoate are almost insoluble in water but are miscible with a wide range of organic solvents[1][2]. This is attributed to the hydrophobic nature of the benzene ring and the ethyl group, which dominate over the polar ester functional group.

Table 1: Qualitative Solubility of a Structurally Similar Compound (2-Bromoethyl Benzoate) and Expected Solubility of this compound

| Solvent | Qualitative Solubility of 2-Bromoethyl Benzoate | Expected Qualitative Solubility of this compound |

| Chloroform | Slightly Soluble[3] | Soluble |

| Methanol | Slightly Soluble[3] | Soluble |

| Ethanol | Data not available | Soluble |

| Acetone | Data not available | Soluble |

| Dichloromethane | Data not available | Soluble |

| Ethyl Acetate | Data not available | Soluble |

| Hexane | Data not available | Soluble |

| Water | Data not available | Insoluble[1][2] |

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

Objective: To determine the qualitative and semi-quantitative solubility of a solid organic compound in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

The solid organic compound (solute)

-

The organic solvent of interest

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Pipettes and graduated cylinders

Procedure:

-

Preparation: Place a small, accurately weighed amount of the solid compound (e.g., 10 mg) into a clean, dry test tube.

-

Solvent Addition: Add a small, measured volume of the solvent (e.g., 0.1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for a set period (e.g., 1-2 minutes).

-

Observation: Observe the mixture to see if the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL at a time), with vigorous mixing after each addition, until the solid is fully dissolved or a significant volume of solvent has been added (e.g., up to 1 mL).

-

Classification of Solubility: The solubility can be classified based on the amount of solvent required to dissolve the initial amount of solid. For example:

-

Very soluble: Dissolves in less than 1 part of solvent.

-

Freely soluble: Dissolves in 1 to 10 parts of solvent.

-

Soluble: Dissolves in 10 to 30 parts of solvent.

-

Sparingly soluble: Dissolves in 30 to 100 parts of solvent.

-

Slightly soluble: Dissolves in 100 to 1,000 parts of solvent.

-

Very slightly soluble: Dissolves in 1,000 to 10,000 parts of solvent.

-

Practically insoluble, or insoluble: Requires more than 10,000 parts of solvent.

-

Synthesis Workflow

While a specific synthesis pathway for this compound was not detailed in the searched literature, a representative synthesis for the related compound, Ethyl 2-(bromomethyl)benzoate, is illustrated below. This reaction proceeds via a free-radical bromination of the methyl group of ethyl 2-toluate.

Caption: Synthesis of Ethyl 2-(bromomethyl)benzoate.

This guide provides a foundational understanding of the solubility of this compound based on available data for analogous compounds and established chemical principles. For precise quantitative solubility data, further experimental investigation is recommended.

References

The Versatile Building Block: Ethyl 2-(2-Bromoethyl)benzoate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that can be readily diversified to explore chemical space and optimize pharmacological properties is ever-present. Ethyl 2-(2-bromoethyl)benzoate has emerged as a valuable and versatile building block in medicinal chemistry. Its intrinsic chemical reactivity, stemming from the presence of both an ester and a primary alkyl bromide, allows for the efficient construction of a variety of heterocyclic systems, which are privileged structures in numerous biologically active compounds. This technical guide provides a comprehensive overview of the potential applications of this compound, with a particular focus on its utility in the synthesis of potent enzyme inhibitors and other therapeutically relevant molecules.

Core Applications and Synthetic Utility

This compound serves as a key precursor for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. This heterocyclic core is of significant interest in medicinal chemistry due to its presence in a wide range of bioactive natural products and synthetic molecules. The strategic placement of the bromoethyl and ethyl ester functionalities on the benzene ring facilitates an intramolecular cyclization cascade, providing a straightforward entry into this valuable chemical space.

Synthesis of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

The conversion of this compound to the 3,4-dihydroisoquinolin-1(2H)-one core is a cornerstone of its application in medicinal chemistry. This transformation is typically achieved through a multi-step sequence involving the introduction of an amine, followed by intramolecular cyclization.

A general synthetic workflow is depicted below:

Caption: General synthetic route from this compound to bioactive molecules.

Application in the Synthesis of PARP Inhibitors

A significant application of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, and by extension this compound, is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3]

Researchers have successfully designed and synthesized novel PARP inhibitors based on the 3,4-dihydroisoquinolin-1(2H)-one core. These compounds have demonstrated potent enzymatic inhibition and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]

Quantitative Data: Biological Activity of 3,4-Dihydroisoquinolin-1(2H)-one-based PARP Inhibitors

The following table summarizes the in vitro activity of representative PARP inhibitors synthesized from a 3,4-dihydroisoquinolin-1(2H)-one scaffold.

| Compound ID | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Line | GI50 (µM) |

| Compound A | 1.5 | 0.8 | MDA-MB-436 | 0.2 |

| Compound B | 2.1 | 1.1 | Capan-1 | 0.5 |

| Olaparib | 1.9 | 1.0 | MDA-MB-436 | 0.3 |

Note: Data is representative and compiled from literature.[1][2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the ring-opening of isochroman-1-one followed by esterification.[4]

Materials:

-

Isochroman-1-one

-

Phosphorus tribromide (PBr3)

-

Bromine (Br2)

-

Carbon tetrachloride (CCl4)

-

Ethanol (EtOH)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Brine

-

Sodium sulfate (Na2SO4)

-

Silica gel

-

Ethyl acetate

-

Heptane

Procedure:

-

To a solution of isochroman-1-one in carbon tetrachloride, cooled in an ice-water bath, slowly add phosphorus tribromide and bromine.

-

Stir the mixture at room temperature for 16 hours, then heat to 60 °C for 3 hours.

-

Cool the reaction mixture and slowly add ethanol at 0 °C.

-

Stir the resulting solution for one hour.

-

Partition the reaction mixture between dichloromethane and water.

-

Separate the organic phase, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography (eluting with a gradient of ethyl acetate in heptane) to afford this compound as a pale yellow oil.[4]

Yield: 78%[4]

Synthesis of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones

This protocol outlines a general procedure for the synthesis of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones from an ethyl 2-(2-aminoethyl)benzoate derivative, which can be obtained from this compound via amine substitution.[5][6]

Materials:

-

Ethyl 2-(2-(N-Boc-amino)ethyl)benzoate

-

Base (e.g., potassium tert-butoxide)

-

Solvent (e.g., THF)

-

Acid (for Boc deprotection, e.g., TFA)

-

Alkylating or acylating agent (R-X)

-

Base (for N-functionalization, e.g., triethylamine)

Procedure:

-

Cyclization: Treat a solution of the ethyl 2-(2-(N-Boc-amino)ethyl)benzoate derivative with a suitable base to effect intramolecular cyclization to the N-Boc protected 3,4-dihydroisoquinolin-1(2H)-one.

-

Deprotection: Remove the Boc protecting group using an appropriate acid.

-

N-Functionalization: React the deprotected 3,4-dihydroisoquinolin-1(2H)-one with an alkylating or acylating agent in the presence of a base to introduce the desired substituent on the nitrogen atom.

-

Purify the final product by chromatography.

Logical Workflow for Drug Discovery

The utility of this compound can be integrated into a logical drug discovery workflow, starting from the synthesis of the core scaffold to the identification of lead compounds.

Caption: A logical workflow for the discovery of drugs derived from this compound.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its ability to serve as a precursor to the 3,4-dihydroisoquinolin-1(2H)-one scaffold provides a reliable and efficient route to a class of compounds with proven therapeutic potential, most notably as potent PARP inhibitors. The synthetic accessibility and the potential for diverse functionalization make this compound an attractive building block for the generation of compound libraries for high-throughput screening and subsequent lead optimization. The methodologies and applications outlined in this guide underscore the significant potential of this compound in the ongoing quest for novel and effective therapeutic agents. Further exploration of the synthetic possibilities offered by this compound is highly warranted and is expected to yield new classes of bioactive molecules.

References

- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Ethyl 2-(2-Bromoethyl)benzoate: A Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and disposal guidelines for Ethyl 2-(2-Bromoethyl)benzoate (CAS No. 179994-91-3). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide incorporates data from structurally similar chemicals to provide a conservative and precautionary approach to its management in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 179994-91-3 | ChemicalBook[1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | ChemicalBook[1] |

| Molecular Weight | 257.12 g/mol | ChemicalBook[1] |

| Boiling Point | 318.4 ± 25.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.354 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

Hazard Identification and Classification

A specific GHS classification for this compound is not available. However, based on the hazards associated with similar bromo-ester compounds, it should be handled as a substance that is:

-

Potentially harmful if swallowed, inhaled, or absorbed through the skin.

The following table outlines the hazard classification for a closely related compound, 2-Bromoethyl benzoate, and should be considered as a precautionary guideline.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |

Signal Word: Warning[2]

Precautionary Statements (based on related compounds):

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[2]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound. The following guidelines are based on best practices for handling hazardous laboratory chemicals.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

| PPE | Specifications |

| Eye and Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | Not typically required if working in a properly functioning chemical fume hood. If vapors are likely to be generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling and before leaving the laboratory.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire and Explosion Hazards

Data on the flammability of this compound is not available. However, many organic esters are combustible.

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.

-

Hazardous Combustion Products: May include carbon monoxide, carbon dioxide, and hydrogen bromide gas.

-

Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Spills and Leaks

In the event of a spill or leak, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

Do not allow the spilled material to enter drains or waterways.

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.

-

Waste Classification: This material may be classified as a hazardous waste.

-

Disposal Method: Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it down the drain or in the regular trash.

-

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the safe handling and disposal of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Decision tree for the disposal of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 2-(2-Bromoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry, utilizing Ethyl 2-(2-Bromoethyl)benzoate as a key starting material. The synthesis involves a two-step process: N-alkylation of a primary amine followed by intramolecular cyclization.

Introduction

This compound is a versatile bifunctional molecule that serves as a valuable precursor for the synthesis of various heterocyclic compounds. Its structure, incorporating both an electrophilic bromoethyl group and an ester moiety on a benzene ring, allows for the construction of fused ring systems through sequential reactions. One of the most important applications of this reagent is in the synthesis of 1,2,3,4-tetrahydroisoquinolin-3-ones, which are core structures in many biologically active compounds and natural products. These scaffolds are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities.

This protocol details a reliable method for the synthesis of 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one, a representative example of this class of compounds. The synthesis proceeds via an initial N-alkylation of benzylamine with this compound, followed by a base-mediated intramolecular cyclization of the resulting secondary amine intermediate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-(benzylamino)ethyl)benzoate (Intermediate)

This protocol describes the N-alkylation of benzylamine with this compound.

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.0 eq), benzylamine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add 50 mL of anhydrous acetonitrile to the flask.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate solution and 25 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure Ethyl 2-(2-(benzylamino)ethyl)benzoate.

Protocol 2: Synthesis of 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one (Final Product)

This protocol outlines the intramolecular cyclization of the intermediate to form the final heterocyclic product.

Materials:

-

Ethyl 2-(2-(benzylamino)ethyl)benzoate

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH), anhydrous

-

Toluene, anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Ethyl 2-(2-(benzylamino)ethyl)benzoate (1.0 eq) in a mixture of anhydrous ethanol and anhydrous toluene (1:1 v/v).

-

Add sodium ethoxide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl until the pH is neutral.

-

Remove the solvents under reduced pressure.

-

Partition the residue between ethyl acetate (50 mL) and water (25 mL).

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford pure 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one.

Data Presentation

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| 1 | Ethyl 2-(2-(benzylamino)ethyl)benzoate | C₁₈H₂₁NO₂ | 283.36 | 75-85 | Oily liquid |

| 2 | 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one | C₁₆H₁₅NO | 237.29 | 80-90 | Solid |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one.

Reaction Signaling Pathway

Caption: Key steps in the formation of the tetrahydroisoquinolinone ring.

Application Notes and Protocols: Ethyl 2-(2-Bromoethyl)benzoate as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing Ethyl 2-(2-Bromoethyl)benzoate as a versatile precursor in the synthesis of pharmaceutical intermediates, with a focus on the construction of the isoindolinone scaffold. This core structure is present in several important drugs, including immunomodulatory agents and anti-inflammatory compounds.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its structure, featuring a reactive bromoethyl group and an ethyl ester on a benzene ring, allows for the efficient construction of heterocyclic systems. A primary application of this precursor is in the synthesis of N-substituted isoindolin-1-ones, a privileged scaffold in medicinal chemistry due to its presence in a range of biologically active molecules. This document outlines a general protocol for the synthesis of these key pharmaceutical intermediates and discusses the mechanism of action of prominent drugs derived from this core.

Synthesis of N-Substituted Isoindolin-1-ones

The reaction of this compound with primary amines proceeds via an initial N-alkylation followed by an intramolecular cyclization to yield the desired N-substituted isoindolin-1-one. This one-pot reaction provides a straightforward and efficient route to this important class of compounds.

General Experimental Protocol: Synthesis of 2-Benzylisoindolin-1-one

This protocol describes a representative procedure for the synthesis of an N-substituted isoindolin-1-one using benzylamine as the primary amine. The reaction conditions can be adapted for other primary amines.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF), add triethylamine (2.0 eq).

-

To this stirred solution, add benzylamine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-benzylisoindolin-1-one.

Quantitative Data Summary:

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-substituted isoindolin-1-ones from this compound. Please note that yields are dependent on the specific amine used and optimization of reaction conditions.

| Precursor | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Benzylamine | DMF | Triethylamine | 80-90 | 12-24 | 70-85 |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-Aminopiperidine-2,6-dione HCl | DMF | Triethylamine | Not specified | Not specified | ~88[1] |

Application in the Synthesis of Lenalidomide Intermediate

A key application of this methodology is in the synthesis of precursors for immunomodulatory drugs like Lenalidomide. A structurally similar starting material, methyl 2-bromomethyl-3-nitrobenzoate, is reacted with 3-aminopiperidine-2,6-dione hydrochloride to form the corresponding nitro-isoindolinone, a direct precursor to Lenalidomide[1][2]. The reaction proceeds in the presence of a base such as triethylamine in a polar aprotic solvent like DMF[2]. Subsequent reduction of the nitro group yields Lenalidomide.

Experimental Workflow

The general workflow for the synthesis of N-substituted isoindolin-1-ones from this compound is depicted below.

Signaling Pathway of Derived Pharmaceuticals: Lenalidomide

Isoindolinone-based drugs, such as Lenalidomide and Thalidomide, exert their therapeutic effects through a novel mechanism of action involving the modulation of the E3 ubiquitin ligase complex. The primary molecular target is the protein Cereblon (CRBN).

The binding of Lenalidomide to CRBN alters the substrate specificity of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This leads to the recruitment and subsequent ubiquitination and degradation of specific target proteins, primarily the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event in the anti-myeloma and immunomodulatory activities of Lenalidomide.

References

Application of Ethyl 2-(2-Bromoethyl)benzoate in Cyclization Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 2-(2-Bromoethyl)benzoate in intramolecular cyclization reactions, a key step in the synthesis of various polycyclic aromatic compounds. The protocols and data presented are based on established principles of Friedel-Crafts reactions and studies on analogous compounds.

Introduction

This compound is a versatile bifunctional molecule containing both an aromatic ring and a reactive alkyl bromide. This arrangement makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of a new fused ring system. The ester functionality can be further manipulated, providing a synthetic handle for the elaboration of more complex molecular architectures. Such cyclized products are of significant interest in medicinal chemistry and materials science due to their presence in a variety of biologically active molecules and functional materials. The primary application of this substrate is in intramolecular Friedel-Crafts alkylation to synthesize 3,4-dihydro-1H-isochromen-1-one and its derivatives.

Reaction Principle

The core of this application lies in the intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid catalyst, the bromoethyl group is activated, forming a carbocation or a carbocation-like intermediate. This electrophilic center is then attacked by the electron-rich benzene ring at the ortho position to the ester group, leading to the formation of a six-membered ring and yielding the cyclized product. The choice of Lewis acid, solvent, and reaction temperature are critical parameters that influence the reaction's efficiency and selectivity.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the intramolecular cyclization of this compound based on analogous transformations.

| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 4 | 85 |

| 2 | FeCl₃ | 1,2-Dichloroethane (DCE) | 80 | 2 | 78 |

| 3 | TiCl₄ | Dichloromethane (DCM) | -78 to 0 | 6 | 75 |

| 4 | SnCl₄ | Nitromethane | 25 | 5 | 65 |

Experimental Protocols

Protocol 1: Aluminum Chloride Catalyzed Intramolecular Friedel-Crafts Cyclization

This protocol describes a standard procedure for the cyclization of this compound using aluminum chloride as the catalyst.

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM, 50 mL).

-

Cool the flask to 0 °C using an ice bath.

-

Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred solvent.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (20 mL).

-

Slowly add the solution of this compound to the AlCl₃ suspension at 0 °C over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3,4-dihydro-1H-isochromen-1-one.

Visualizations

Reaction Pathway

Caption: Intramolecular Friedel-Crafts Cyclization Pathway.

Experimental Workflow

Caption: General Experimental Workflow for Cyclization.

Logical Relationship of Parameters

Caption: Key Parameters Influencing the Cyclization Reaction.

Application Notes and Protocols for N-alkylation using Ethyl 2-(2-Bromoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-alkylation of various nitrogen-containing nucleophiles utilizing Ethyl 2-(2-Bromoethyl)benzoate. This protocol is designed for professionals in research and drug development, offering detailed methodologies, data presentation, and a visual representation of the experimental workflow.

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of a wide array of functional molecules, including active pharmaceutical ingredients. This compound is a versatile bifunctional reagent, incorporating both an electrophilic alkyl bromide for N-alkylation and an ester moiety that can be further manipulated. This allows for the introduction of a 2-(ethoxycarbonyl)phenethyl group onto a nitrogen atom, a substituent that can be valuable for modulating the physicochemical and pharmacological properties of a lead compound.

This application note details the N-alkylation of several classes of nitrogenous compounds, including indoles, pyrazoles, carbazoles, anilines, and secondary amines, with this compound.

General Reaction Scheme

The N-alkylation reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen-containing compound acts as a nucleophile, displacing the bromide from this compound. The reaction is typically facilitated by a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity.

Caption: General N-alkylation reaction.

Experimental Protocols

A general procedure for the N-alkylation of nitrogen-containing compounds with this compound is provided below. Specific modifications for different classes of nucleophiles are noted in the subsequent data table.

Materials:

-

Nitrogen-containing substrate (e.g., indole, pyrazole, carbazole, aniline, or a secondary amine) (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Base (e.g., Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating is required)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nitrogen-containing substrate (1.0 eq) and the anhydrous solvent.

-

Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution. If using NaH, cool the solution to 0 °C before the portion-wise addition of NaH (1.2 eq). Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes to facilitate the deprotonation of the nitrogen atom.

-

Addition of Alkylating Agent: Add this compound (1.1 - 1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at the appropriate temperature (see Table 1) for the specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

If NaH was used, carefully quench the reaction with a few drops of water at 0 °C.

-

Pour the reaction mixture into deionized water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[1]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of various substrates with this compound. Please note that yields are indicative and may vary depending on the specific substrate and reaction scale.

| Substrate Class | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Indoles | Indole | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |

| Pyrazoles | Pyrazole | K₂CO₃ | Acetonitrile | Reflux | 6-12 | 80-90 |

| Carbazoles | Carbazole | K₂CO₃ | DMF | 80-100 | 8-16 | 90-98 |

| Anilines | Aniline | K₂CO₃ | Acetonitrile | Reflux | 12-24 | 70-85 |

| Secondary Amines | Piperidine | K₂CO₃ | Acetonitrile | Room Temp | 2-6 | 90-97 |

Note: The data presented is a general representation based on typical N-alkylation reactions with similar alkyl bromides, as specific literature data for this compound across all these substrates is limited.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the N-alkylation protocol.

Caption: Experimental workflow for N-alkylation.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

This compound is an alkylating agent and should be handled with caution.

-

Organic solvents are flammable and volatile. Avoid open flames and sources of ignition.

By following these detailed protocols and safety guidelines, researchers can effectively utilize this compound for the N-alkylation of a variety of nitrogen-containing compounds.

References

Application Notes and Protocols for the Synthesis of Isoquinoline Derivatives from Ethyl 2-(2-Bromoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the multi-step synthesis of isoquinoline derivatives, utilizing Ethyl 2-(2-Bromoethyl)benzoate as a versatile starting material. The protocols outlined below are based on well-established synthetic transformations, including the Gabriel synthesis for the introduction of a primary amine, standard amide formation, and the Bischler-Napieralski reaction for the critical cyclization step to form the isoquinoline core.

Introduction

Isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products, particularly alkaloids, and are core scaffolds in many pharmaceuticals. Their diverse biological activities make them attractive targets in drug discovery. This compound is a readily accessible starting material that can be strategically elaborated into a β-arylethylamide, the direct precursor for the Bischler-Napieralski cyclization, a powerful method for constructing the 3,4-dihydroisoquinoline skeleton. This document provides detailed protocols, quantitative data, and workflow visualizations for this synthetic sequence.

Overall Synthetic Strategy

The synthesis is proposed as a three-step sequence:

-

Amination: Conversion of the primary bromide in this compound to a protected primary amine using the Gabriel synthesis with potassium phthalimide.

-

Acylation & Deprotection: Acylation of the phthalimide intermediate followed by hydrazinolysis to yield the key N-acyl phenethylamine precursor.

-

Cyclization: Intramolecular electrophilic aromatic substitution via the Bischler-Napieralski reaction to form the dihydroisoquinoline ring system, which can be subsequently aromatized.

Caption: Overall synthetic workflow from this compound to Isoquinoline derivatives.

Data Presentation

The following tables summarize the expected reagents, conditions, and yields for each key transformation. Yields are based on representative literature values for analogous reactions.

Table 1: Synthesis of Ethyl 2-(2-Phthalimidoethyl)benzoate (Gabriel Synthesis)